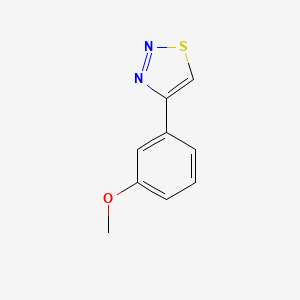
4-(3-甲氧基苯基)-1,2,3-噻二唑
描述
4-(3-Methoxyphenyl)-1,2,3-thiadiazole, also known as MPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a thiadiazole derivative that contains a methoxyphenyl group attached to its structure. The compound has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry.
科学研究应用
- Application : A compound with a similar structure,
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, has been synthesized and studied for its potential against breast cancer . - Methods : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
- Application : Mequinol, or 4-methoxyphenol, is used in dermatology for skin depigmentation .
- Methods : As a topical drug, mequinol is often mixed with tretinoin, a topical retinoid. A common formulation for this drug is an ethanolic solution of 2% mequinol and 0.01% tretinoin by mass .
- Results : Dermatologists commonly prescribe the drug to treat liver spots. Lower dosages of mequinol have been used in conjunction with a Q-switched laser to depigment skin in patients with disseminated idiopathic vitiligo .
- Application : In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) .
- Methods : 4-Methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction .
- Results : The compound is used to prevent unwanted polymerization during the storage and transportation of acrylates or styrene monomers .
Scientific Field: Organic Chemistry
Scientific Field: Dermatology
Scientific Field: Organic Chemistry
- Application : A compound named
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoatehas been synthesized and studied for its potential against breast cancer . - Methods : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
- Application : An organic co-crystal
4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN)has been grown by slow evaporation method using ethanol solvent for third harmonic nonlinear optical applications . - Methods : The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies .
- Results : The Z-scan technique was used to analyze the third harmonic NLO properties of the grown material. Density functional theory (DFT) computations were used by B3LYP/6-311++G (d,P) as a standard basis set to optimize molecular geometry .
- Application :
3-(4-Hydroxy-3-methoxyphenyl)propionic acidis a caffeine metabolite which showed high antioxidant activity. It is a very sensitive biomarker for the consumption of relatively small amount of coffee. It can be used to inhibit prostaglandin E (2) production . - Methods : This compound is a metabolite of caffeine and can be detected in the body after the consumption of coffee .
- Results : Due to its high antioxidant activity, it can be used to inhibit prostaglandin E (2) production .
Scientific Field: Organic Chemistry
Scientific Field: Materials Science
Scientific Field: Pharmacology
- Scientific Field: Organic Chemistry
- Application : A compound named
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoatehas been synthesized and studied for its potential against breast cancer . - Methods : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Application : A compound named
属性
IUPAC Name |
4-(3-methoxyphenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPJIGNSNYAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363079 | |
| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1,2,3-thiadiazole | |
CAS RN |
337924-95-5 | |
| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
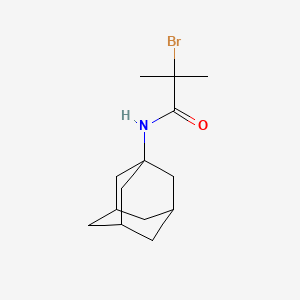
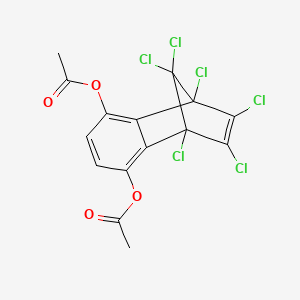
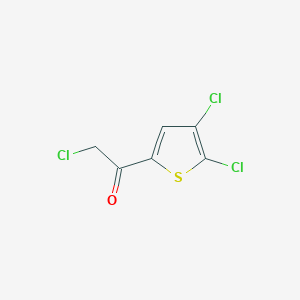
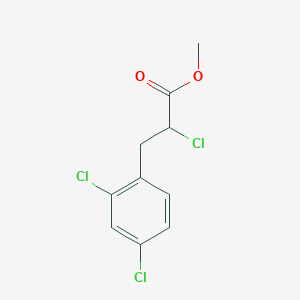
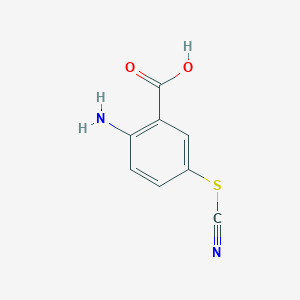
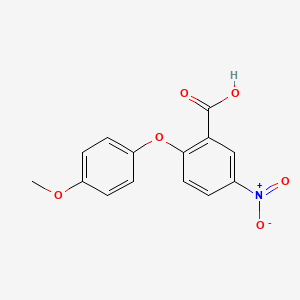
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)
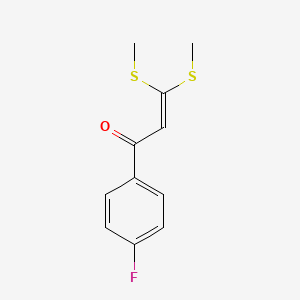
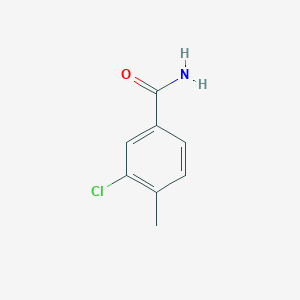
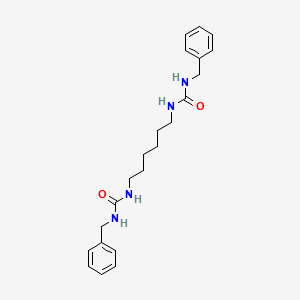
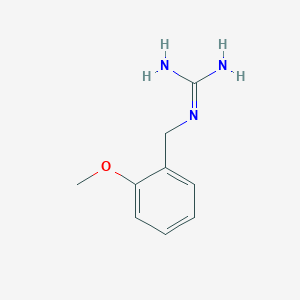
![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)
